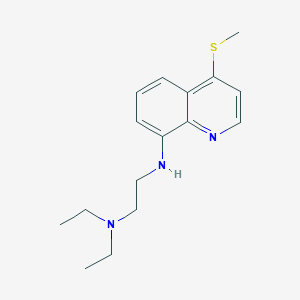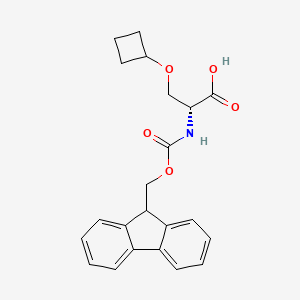![molecular formula C12H6ClN3O3S B14004282 4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole CAS No. 53619-63-9](/img/structure/B14004282.png)
4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- is a heterocyclic compound that belongs to the benzoxadiazole family. This compound is characterized by the presence of a benzoxadiazole core substituted with a 4-chlorophenylthio group at the 4-position and a nitro group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- typically involves the following steps:
-
Formation of the Benzoxadiazole Core: : The benzoxadiazole core can be synthesized using 2-aminophenol as a precursor. The reaction involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, such as metal catalysts, nanocatalysts, and ionic liquid catalysts, can be used to enhance the reaction efficiency .
-
Introduction of the 4-Chlorophenylthio Group: : The 4-chlorophenylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzoxadiazole core with 4-chlorothiophenol in the presence of a suitable base, such as sodium hydride or potassium carbonate .
-
Nitration: : The final step involves the nitration of the benzoxadiazole derivative to introduce the nitro group at the 7-position. This can be achieved using a nitrating agent, such as nitric acid or a mixture of nitric acid and sulfuric acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production of 2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
化学反応の分析
Types of Reactions
2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones .
-
Reduction: : Reduction of the nitro group can be achieved using reducing agents, such as sodium borohydride or catalytic hydrogenation, to form the corresponding amine derivative .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenylthio group can be replaced by other nucleophiles, such as amines or thiols .
Common Reagents and Conditions
Substitution: Amines, thiols; typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxadiazole derivatives.
科学的研究の応用
2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- has several scientific research applications, including:
-
Medicinal Chemistry: : The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for the development of novel therapeutic agents with improved efficacy and reduced side effects .
-
Materials Science: : The compound is used in the development of organic semiconductors and optoelectronic devices. Its strong electron-accepting properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
-
Biological Research: : The compound is used as a fluorescent probe for the detection of biomolecules, such as amino acids and proteins. Its fluorescence properties enable sensitive and selective detection in various biological assays .
-
Industrial Applications: : The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes .
作用機序
The mechanism of action of 2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- involves its interaction with specific molecular targets and pathways:
-
Electron-Accepting Properties: : The compound’s strong electron-accepting properties allow it to participate in electron transfer reactions, which are crucial for its applications in optoelectronic devices .
-
Fluorescence: : The compound’s fluorescence properties are attributed to its ability to undergo intramolecular charge transfer (ICT) upon excitation. This property is utilized in biological assays for the detection of biomolecules .
-
Biological Activity: : The compound’s antimicrobial and anticancer activities are believed to be mediated through its interaction with cellular targets, such as enzymes and receptors. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- can be compared with other similar compounds, such as:
-
2,1,3-Benzoxadiazole: : The parent compound, which lacks the 4-chlorophenylthio and nitro substituents. It serves as a basic scaffold for the synthesis of various derivatives .
-
4-Chloro-7-nitrobenzofurazan: : A similar compound with a benzofurazan core instead of a benzoxadiazole core. It exhibits similar electron-accepting properties but differs in its chemical reactivity and biological activity .
-
2,1,3-Benzothiadiazole: : A sulfur-containing analogue of benzoxadiazole. It is widely used in organic electronics and exhibits different optoelectronic properties compared to benzoxadiazole derivatives .
The uniqueness of 2,1,3-Benzoxadiazole,4-[(4-chlorophenyl)thio]-7-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of electron-accepting properties, fluorescence, and biological activity makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
53619-63-9 |
|---|---|
分子式 |
C12H6ClN3O3S |
分子量 |
307.71 g/mol |
IUPAC名 |
4-(4-chlorophenyl)sulfanyl-7-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C12H6ClN3O3S/c13-7-1-3-8(4-2-7)20-10-6-5-9(16(17)18)11-12(10)15-19-14-11/h1-6H |
InChIキー |
UVGSMWHOVUXXKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SC2=CC=C(C3=NON=C23)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
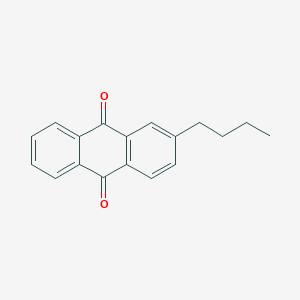
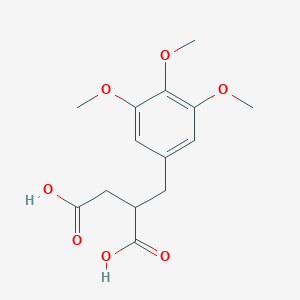
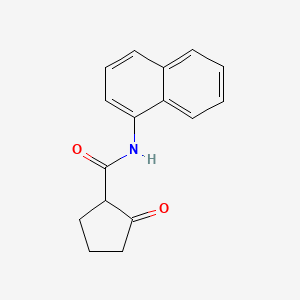
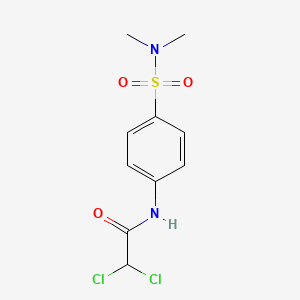
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
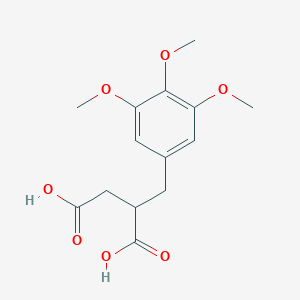
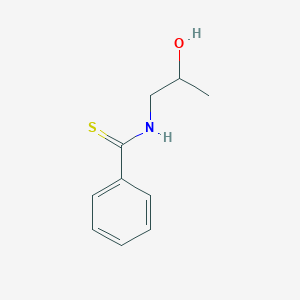

![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)

![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
